

Application Notes and Protocols: Apoptosis Assay with Lsd1-IN-25 in H1650 Cells

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Compound of Interest

Compound Name: Lsd1-IN-25

Cat. No.: B12389057

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Introduction

Lsd1-IN-25 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1] LSD1 plays a critical role in tumorigenesis by regulating gene expression through the demethylation of histones and other non-histone proteins.[2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to induce cancer cell death.[3] **Lsd1-IN-25** has been shown to induce apoptosis in the H1650 human NSCLC cell line, making it a valuable tool for cancer research and drug development.[4]

These application notes provide a summary of the apoptotic effects of **Lsd1-IN-25** on H1650 cells and detailed protocols for assessing apoptosis using standard cell-based assays.

Data Presentation

The following tables summarize the quantitative data on the effects of **Lsd1-IN-25** on H1650 cells, as reported in the literature.[4]

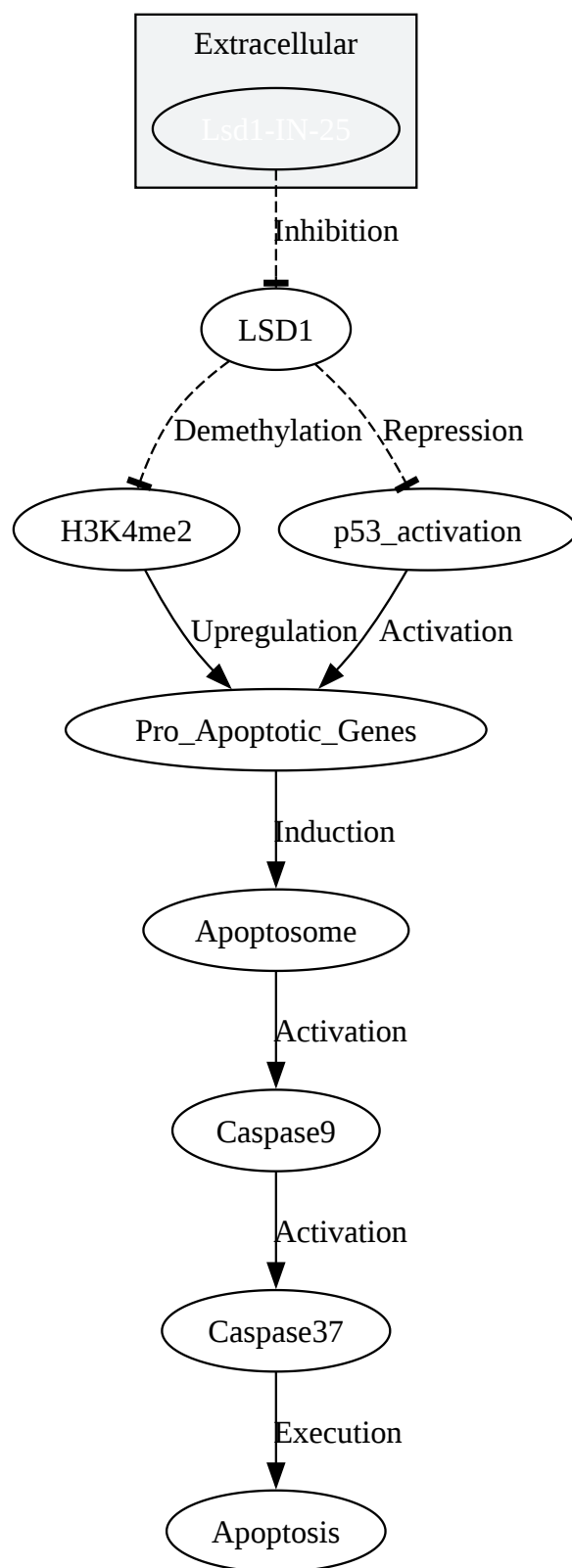
Table 1: Induction of Apoptosis in H1650 Cells by **Lsd1-IN-25**

Treatment Concentration (μM)	Percentage of Apoptotic Cells (%)	Incubation Time
0 (Control)	12.7	24 hours
1	43.9	24 hours
2	44.5	24 hours
4	45.7	24 hours

Table 2: Effect of **Lsd1-IN-25** on Cell Cycle Distribution in H1650 Cells

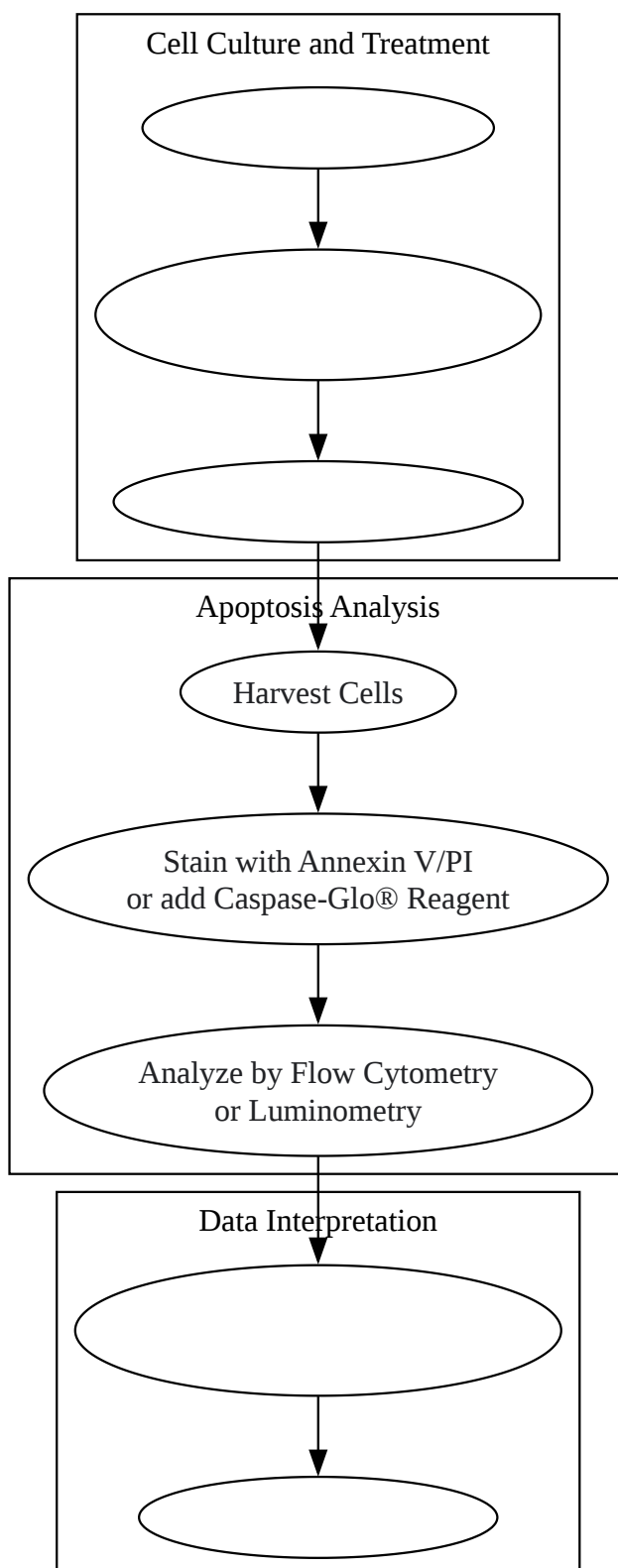
Treatment Concentration (μM)	Percentage of Cells in S Phase (%)	Incubation Time
0 (Control)	29.97	24 hours
1	33.32	24 hours
2	39.81	24 hours
4	43.26	24 hours

Signaling Pathway



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Experimental Workflow



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Experimental Protocols

The following are detailed protocols for assessing apoptosis in H1650 cells treated with **Lsd1-IN-25**. These are standard methods and may require optimization for specific experimental conditions.

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.^[5]

Materials:

- H1650 cells
- **Lsd1-IN-25**
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding: Seed H1650 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Treatment: After allowing the cells to adhere overnight, treat them with **Lsd1-IN-25** at final concentrations of 0 μ M (vehicle control), 1 μ M, 2 μ M, and 4 μ M.
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Harvesting:

- Carefully collect the culture medium, which may contain detached apoptotic cells.
- Wash the adherent cells with PBS.
- Trypsinize the adherent cells and combine them with the cells from the collected medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to each tube.
 - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour of staining.
 - Use appropriate compensation controls for FITC and PI.
 - Gate on the cell population and analyze the distribution of cells in the four quadrants:
 - Annexin V- / PI- (Live cells)
 - Annexin V+ / PI- (Early apoptotic cells)
 - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
 - Annexin V- / PI+ (Necrotic cells)

Protocol 2: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.^{[6][7]}

Materials:

- H1650 cells
- **Lsd1-IN-25**
- Complete cell culture medium
- White-walled 96-well plates suitable for luminescence measurements
- Caspase-Glo® 3/7 Assay System
- Luminometer

Procedure:

- Cell Seeding: Seed H1650 cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Treatment: After overnight incubation, treat the cells with **Lsd1-IN-25** at the desired concentrations (0, 1, 2, and 4 µM). Include wells with untreated cells as a negative control and wells with a known apoptosis inducer (e.g., staurosporine) as a positive control.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
- Assay Procedure:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

- Add 100 μ L of the prepared Caspase-Glo® 3/7 Reagent to each well.
- Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
- Incubate the plate at room temperature for 1-3 hours, protected from light.
- Measurement:
 - Measure the luminescence of each well using a luminometer.
 - The luminescent signal is proportional to the amount of caspase-3/7 activity.
 - Calculate the fold change in caspase activity relative to the vehicle-treated control.

Conclusion

Lsd1-IN-25 is a potent inducer of apoptosis in H1650 NSCLC cells. The provided protocols for Annexin V/PI staining and caspase-3/7 activity assays are robust methods for quantifying the apoptotic effects of this and other LSD1 inhibitors. These assays are essential tools for the preclinical evaluation of novel anti-cancer agents targeting the epigenetic machinery of cancer cells.

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